Product packaging for 1-Butylanthracene-9,10-dione(Cat. No.:CAS No. 56854-76-3)

1-Butylanthracene-9,10-dione

Cat. No.: B13147032
CAS No.: 56854-76-3
M. Wt: 264.3 g/mol
InChI Key: BVEIKFLZWBDLJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Butylanthracene-9,10-dione (CAS 56854-76-3) is an alkylated derivative of the anthracene-9,10-dione (anthraquinone) core structure, with a molecular formula of C18H16O2 and a molecular weight of 264.32 g/mol . As part of the anthraquinone class, this compound is of significant research interest, particularly in the field of medicinal chemistry for the development of novel therapeutic agents . Anthracene-9,10-dione derivatives have been extensively studied as potential anticancer agents, with research indicating their ability to interact with DNA and exhibit cytotoxic properties . The biological activity is often modulated by the nature and position of the substituents on the core anthraquinone structure, making butyl-substituted analogues valuable for structure-activity relationship (SAR) studies . Recent scientific investigations continue to explore anthracene-9,10-dione derivatives for their potential as inhibitors of specific biological targets, such as the protein kinase CK2, highlighting their ongoing relevance in cancer research . Furthermore, research on similar analogues has demonstrated the capacity of these compounds to regulate key inflammatory mediators, including nitric oxide, IL-1β, and TNF-α in cellular models, suggesting a broader pharmacological potential beyond oncology . This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16O2 B13147032 1-Butylanthracene-9,10-dione CAS No. 56854-76-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56854-76-3

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

1-butylanthracene-9,10-dione

InChI

InChI=1S/C18H16O2/c1-2-3-7-12-8-6-11-15-16(12)18(20)14-10-5-4-9-13(14)17(15)19/h4-6,8-11H,2-3,7H2,1H3

InChI Key

BVEIKFLZWBDLJG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C2C(=CC=C1)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Synthetic Methodologies for 1 Butylanthracene 9,10 Dione and Its Analogues

Strategies for Anthracene-9,10-dione Core Synthesis

The anthracene-9,10-dione skeleton is a common motif in natural products and synthetic dyes, leading to the development of several robust synthetic strategies. rsc.org The two most prevalent methods are the Friedel-Crafts acylation and the Diels-Alder reaction.

The Friedel-Crafts approach is a classical and industrially significant method. It typically involves the reaction of phthalic anhydride (B1165640) with benzene (B151609) or its derivatives in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). royalsocietypublishing.orgsci-hub.se The initial acylation forms a 2-benzoylbenzoic acid intermediate, which then undergoes an intramolecular cyclization upon treatment with a strong acid, such as concentrated sulfuric acid, to yield the anthraquinone (B42736) core. royalsocietypublishing.org

Another powerful method for constructing the tricyclic system is the Diels-Alder cycloaddition reaction. rsc.org This strategy often involves the reaction of a 1,4-naphthoquinone (B94277) with a suitable diene. For instance, the reaction between naphthoquinone and cyclohexadiene can produce the anthraquinone moiety after an oxidation step. rsc.org More advanced variations utilize substituted dienes and quinones to build pre-functionalized anthraquinone systems in a controlled manner. researchgate.netsfu.ca Zinc iodide-catalyzed Diels-Alder reactions followed by intramolecular Friedel-Crafts cyclization have also been reported as an efficient route. nih.gov

Method Reactants Conditions Key Features
Friedel-Crafts Acylation Phthalic Anhydride, Benzene Derivative1. Lewis Acid (e.g., AlCl₃) 2. Strong Acid (e.g., H₂SO₄)Well-established, suitable for large-scale synthesis. royalsocietypublishing.orgsci-hub.se
Diels-Alder Reaction 1,4-Naphthoquinone, DieneThermal or Catalytic, followed by OxidationHigh versatility, allows for the synthesis of complex substituted derivatives. rsc.orgnih.gov

Regioselective Butylation Approaches at the 1-Position of Anthracene-9,10-dione

Introducing an alkyl group, such as butyl, at a specific position on the anthraquinone nucleus is a significant synthetic challenge. The electron-withdrawing nature of the two carbonyl groups deactivates the aromatic rings towards standard electrophilic substitution and complicates regiochemical control. colab.ws Therefore, specialized methods are required to achieve selective butylation at the C1 (or α) position.

Direct Friedel-Crafts alkylation of the parent anthracene-9,10-dione is generally not a viable method for producing 1-butylanthracene-9,10-dione. The deactivating effect of the quinone carbonyls makes the aromatic rings poor nucleophiles, thus hindering the reaction. colab.ws Furthermore, such reactions, when forced, often lack regioselectivity and are prone to side reactions, including rearrangements of the alkyl group. Research on the Friedel-Crafts synthesis of isopropyl-substituted anthraquinones, for example, shows that reactions can yield mixtures of products and that isopropyl groups can migrate to different positions on the ring. royalsocietypublishing.org These challenges make direct alkylation an inefficient route for the targeted synthesis of the 1-butyl derivative.

A more modern and highly effective strategy for the regioselective introduction of alkyl groups involves transition metal-catalyzed cross-coupling reactions. nih.gov Palladium-catalyzed reactions, in particular, are powerful tools for forming new carbon-carbon bonds. colab.ws

The general approach involves the synthesis of a 1-haloanthracene-9,10-dione, typically 1-bromoanthracene-9,10-dione, which serves as the electrophilic coupling partner. This precursor can then be reacted with a nucleophilic butyl-containing organometallic reagent. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a prominent example. The reaction of 1-bromoanthracene-9,10-dione with butylboronic acid in the presence of a palladium catalyst and a suitable base provides a direct and regioselective route to this compound. colab.ws This method's success hinges on the ability to selectively prepare the 1-haloanthraquinone starting material.

Component Example Function
Anthraquinone Substrate 1-Bromoanthracene-9,10-dioneElectrophilic partner, defines site of butylation.
Organometallic Reagent Butylboronic AcidNucleophilic source of the butyl group.
Catalyst Pd(PPh₃)₄, Pd(OAc)₂Facilitates the oxidative addition/reductive elimination cycle.
Base K₂CO₃, Cs₂CO₃Activates the organoboron reagent.
Solvent Toluene, DioxaneSolubilizes reactants and facilitates the reaction.

Beyond palladium catalysis, other methods can be employed for C-C bond formation, though they may be more complex. Radical reactions, for instance, can introduce carbon-based substituents. The use of anthraquinone diazonium salts as intermediates in reactions like the Meerwein arylation can lead to the formation of new C-C bonds. colab.ws

Another approach is the Claisen rearrangement, a nih.govnih.gov-sigmatropic shift that can be applied to C-functionalization. colab.ws For example, a 1-allyloxyanthraquinone can be rearranged to form a 1-hydroxy-2-allylanthraquinone. While this introduces the carbon chain at the C2 position, related sigmatropic rearrangements, such as the reductive aza-Claisen rearrangement of 1-(N-allylamino)anthraquinones, can yield 1-amino-2-allyl derivatives, demonstrating the potential of rearrangement chemistry in functionalizing the core. researchgate.net Subsequent modification of the introduced allyl group would be necessary to obtain the final butyl substituent.

Synthesis of Functionalized this compound Derivatives for Tailored Properties

To fine-tune the physicochemical properties of this compound, additional functional groups can be introduced onto the aromatic scaffold. These modifications can alter the compound's redox potential, absorption spectrum, and solubility, making them suitable for specific applications in materials science or medicinal chemistry. rsc.orgcolab.ws

The electronic nature of the anthraquinone system can be modulated by attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). wikipedia.orgmasterorganicchemistry.com

Electron-Donating Groups (EDGs) , such as amino (-NH₂) or hydroxyl (-OH) groups, increase the electron density of the aromatic system. nih.gov They are generally ortho/para directing in electrophilic aromatic substitutions. wikipedia.org An amino group can be introduced by first performing a nitration reaction and then reducing the resulting nitro group. nih.gov

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density of the ring. nih.gov These groups make the system less nucleophilic and are typically meta-directing (with respect to themselves). wikipedia.org A nitro group can be introduced directly onto the this compound skeleton via electrophilic nitration, with the position of substitution being directed by the existing butyl group and the deactivating quinone system.

The introduction of these groups allows for precise tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for applications in organic electronics. rroij.com

Group Type Example Substituent Effect on Aromatic Ring Synthetic Method
Electron-Donating (EDG) -NH₂ (Amino), -OH (Hydroxyl)Increases electron density (activates). masterorganicchemistry.comReduction of a nitro group; Nucleophilic substitution.
Electron-Withdrawing (EWG) -NO₂ (Nitro), -CN (Cyano)Decreases electron density (deactivates). masterorganicchemistry.comElectrophilic nitration; Sandmeyer reaction.

Synthesis of Multi-substituted Anthracene-9,10-diones

The creation of multi-substituted anthracene-9,10-diones is a focal point of synthetic efforts, aiming to develop novel compounds with tailored functionalities. These synthetic routes often begin with a pre-existing anthraquinone core, which is then modified through a series of reactions to introduce desired substituents at specific positions.

One common strategy involves the nucleophilic substitution of leaving groups, such as halogens, on the anthraquinone ring. For instance, 1,5-dichloroanthraquinone (B31372) can be reacted with thiols in the presence of a base like sodium methoxide (B1231860) to yield 1,5-dithioanthraquinones. colab.ws This method allows for the symmetrical introduction of two thioether linkages.

The synthesis of unsymmetrically substituted derivatives presents a greater challenge. A stepwise approach is often necessary. For example, the synthesis of unsymmetrical 1,4-bis[(aminoalkyl)amino]anthracene-9,10-diones has been achieved through the sequential substitution of nitro groups on 1,4-dinitroanthracene-9,10-dione (B14484118) with different diamines. acs.org This allows for precise control over the nature of the aminoalkyl side chains at the 1 and 4 positions.

Another versatile method for introducing substituents is through the amination of hydroxylated or methoxylated anthraquinones. For example, the treatment of 1,4-dihydroxyanthraquinone derivatives with amines can lead to the formation of aminoanthraquinone derivatives. mdpi.com The reaction conditions, such as temperature, can influence the degree and position of substitution. For instance, reacting 1,4-dimethoxyanthracene-9,10-dione with butylamine (B146782) at elevated temperatures can produce a mixture of mono- and di-substituted products, which can then be separated chromatographically. mdpi.com

The Mannich reaction provides a pathway for introducing aminoalkyl groups, although it is typically limited to anthraquinones that possess strong activating substituents. colab.ws This reaction involves the condensation of an active hydrogen-containing compound with an aldehyde and a primary or secondary amine.

Palladium-catalyzed cross-coupling reactions have also emerged as powerful tools for the synthesis of substituted anthracenes, which can then be oxidized to the corresponding anthracene-9,10-diones. nih.gov These methods offer a high degree of control over the substitution pattern.

Below is an interactive data table summarizing various synthetic approaches to multi-substituted anthracene-9,10-diones.

Starting MaterialReagentsProduct TypeReference
1,5-DichloroanthraquinoneThiols, Sodium MethoxideSymmetrical 1,5-dithioanthraquinones colab.ws
1,4-Dinitroanthracene-9,10-dioneDiaminesUnsymmetrical 1,4-bis[(aminoalkyl)amino]anthracene-9,10-diones acs.org
1,4-DihydroxyanthraquinoneAminesAminoanthraquinone derivatives mdpi.com
Anthraquinones with activating groupsAldehyde, AmineAminoalkyl substituted anthraquinones colab.ws
o-Tolualdehydes and Aryl IodidesPalladium CatalystSubstituted Anthracenes nih.gov

Green Chemistry Principles in the Synthesis of Anthracene-9,10-diones

The growing emphasis on sustainability in the chemical industry has spurred the adoption of green chemistry principles in the synthesis of anthracene-9,10-diones. nih.govfrontiersin.org These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. royalsocietypublishing.org

Key strategies in the green synthesis of these compounds include:

Use of Greener Solvents: Traditional syntheses often employ volatile and hazardous organic solvents. Green approaches prioritize the use of safer alternatives like water or biodegradable solvents. royalsocietypublishing.org In some cases, solvent-less "dry media" reactions are possible. royalsocietypublishing.org

Catalysis: The use of catalysts is a cornerstone of green chemistry as they can increase reaction rates and selectivity, often under milder conditions, and can be used in small amounts. royalsocietypublishing.org The development of recyclable catalyst systems for transition metal-catalyzed reactions is a significant area of research. nih.govfrontiersin.org

Atom Economy: Synthetic methods are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. royalsocietypublishing.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. royalsocietypublishing.org Methods like photocatalysis, which utilizes light to drive reactions, are considered green alternatives. royalsocietypublishing.org

Renewable Feedstocks: While not yet widespread for complex structures like anthracene-9,10-diones, the principle of using renewable starting materials instead of fossil fuel-derived ones is a long-term goal. royalsocietypublishing.org

Reduction of Derivatives: Green synthesis aims to avoid unnecessary derivatization steps, which can generate additional waste. royalsocietypublishing.org

An example of a greener approach is the direct C-H hydroxylation of aromatic compounds, which can reduce the number of synthetic steps compared to classical functional group conversions and boasts high atom efficiency. colab.ws

The following interactive table highlights the alignment of various synthetic strategies with green chemistry principles.

Green Chemistry PrincipleApplication in Anthracene-9,10-dione Synthesis
Prevent WasteDesigning reactions with high atom economy. royalsocietypublishing.org
Safer Solvents and AuxiliariesUtilizing water or biodegradable solvents; exploring solvent-free conditions. royalsocietypublishing.org
Design for Energy EfficiencyEmploying reactions at ambient temperature and pressure; using photocatalysis. royalsocietypublishing.org
Use of CatalysisDeveloping and using recyclable and highly efficient catalysts. nih.govfrontiersin.orgroyalsocietypublishing.org
Reduce DerivativesUtilizing direct functionalization methods like C-H activation to avoid protection/deprotection steps. colab.wsroyalsocietypublishing.org

Advanced Spectroscopic Characterization and Photophysical Investigations of 1 Butylanthracene 9,10 Dione Systems

Electronic Absorption Spectroscopy of 1-Butylanthracene-9,10-dione and Derivatives

The electronic absorption spectrum of an organic molecule provides critical insights into its electronic structure and the nature of its chromophoric system. For this compound, the core chromophore is the 9,10-anthraquinone skeleton, whose spectral properties are modulated by the presence of the butyl substituent at the C-1 position.

The UV-Vis absorption spectrum of the parent 9,10-anthraquinone molecule in various solvents displays several distinct bands in the ultraviolet and visible regions. These bands are attributed to different electronic transitions within the aromatic dione (B5365651) system. Typically, the spectrum shows intense absorption bands in the UV region (220–350 nm) which are assigned to π → π* transitions of the aromatic system. nih.gov A weaker, longer-wavelength absorption band, often appearing as a shoulder on the main π → π* band, is attributed to the symmetry-forbidden n → π* transition involving the non-bonding electrons of the carbonyl oxygen atoms. nih.govnih.gov

The principal π → π* transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital, and they are responsible for the strong absorption characteristics of the compound. The n → π* transition, which is formally forbidden by symmetry rules in the parent molecule, can gain intensity through vibronic coupling or through symmetry-lowering substitutions.

Transition TypeTypical Wavelength Range (nm)Molar Absorptivity (ε)Description
π → π 240 - 280HighInvolves excitation of electrons within the aromatic π-system.
π → π 320 - 340ModerateA second, lower-energy π → π* transition of the conjugated system.
n → π *> 400LowInvolves non-bonding electrons on the carbonyl oxygens; often weak and sensitive to solvent. nih.govnih.gov
Data derived from the general spectral features of the 9,10-anthraquinone chromophore.

The introduction of a butyl group at the 1-position of the anthraquinone (B42736) core influences the electronic absorption spectrum. Alkyl groups are generally considered weak auxochromes, acting as mild electron-donating groups through an inductive effect. This electronic perturbation, although modest, can affect the energy levels of the frontier molecular orbitals (HOMO and LUMO).

The primary effects of the 1-butyl substitution are expected to be:

Bathochromic Shift : A shift of the absorption maxima (λmax) to longer wavelengths (a "red shift"). The electron-donating nature of the butyl group can slightly raise the energy of the HOMO, thereby reducing the HOMO-LUMO energy gap and shifting the corresponding π → π* transition to a lower energy (longer wavelength). aip.org

Hyperchromic Effect : An increase in the molar absorptivity (ε), leading to a higher intensity of the absorption band. The substitution can alter the transition dipole moment, potentially increasing the probability of the electronic transition.

The effect on the n → π* transition is also anticipated. The inductive effect of the alkyl group can increase the electron density on the carbonyl oxygens, raising the energy of the n-orbitals and typically causing a hypsochromic (blue) shift for this specific transition. However, this effect is often subtle and can be masked by solvent interactions.

Solvatochromism describes the change in the position, intensity, and shape of a substance's absorption or emission bands when measured in different solvents. This phenomenon is a direct consequence of the differential solvation of the ground and excited states of the molecule. nih.gov Substituted anthraquinones are known to exhibit solvatochromic behavior, indicating that their dipole moments change upon electronic excitation. researchgate.netresearchgate.net

For this compound, the following effects are expected:

Non-polar Solvents : In solvents like hexane or cyclohexane, the spectral features are primarily determined by the intrinsic electronic properties of the isolated molecule.

Polar Aprotic Solvents : In solvents like acetonitrile or dimethylformamide (DMF), dipole-dipole interactions between the solvent and the solute will stabilize the state with the larger dipole moment. If the excited state is more polar than the ground state, a bathochromic (red) shift in the absorption maximum is typically observed as the solvent polarity increases. nih.gov

Polar Protic Solvents : In solvents like ethanol or methanol, specific interactions such as hydrogen bonding between the solvent's hydroxyl group and the carbonyl oxygens of the anthraquinone can occur. nih.gov These interactions can significantly stabilize the ground state, particularly the n-orbitals of the carbonyls, often leading to a pronounced hypsochromic (blue) shift of the n → π* transition. The π → π* bands may experience a smaller bathochromic shift due to general polarity effects. nih.gov

Studies on related anthraquinone derivatives have confirmed that both general polarity and specific hydrogen-bonding interactions play a crucial role in determining their spectral properties in different media. nih.govnih.gov

Luminescence Spectroscopy of this compound and Analogues

Luminescence spectroscopy, particularly fluorescence, provides information about the properties of the first singlet excited state (S₁) and the de-excitation pathways available to the molecule.

The parent 9,10-anthraquinone molecule is known to be a very weak fluorophore, with fluorescence quantum yields (ΦF) that are often negligible in solution. researchgate.net This low emission efficiency is attributed to a very fast and efficient intersystem crossing (ISC) process, where the molecule transitions from the lowest singlet excited state (S₁) to a triplet excited state (T₁).

The introduction of a butyl group at the 1-position is not expected to fundamentally alter this intrinsic property of the anthraquinone core. Therefore, this compound is predicted to exhibit weak fluorescence. The quantum yield of fluorescence is a measure of the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. For many substituted anthraquinones, this value is quite low, often less than 10%. researchgate.netliberty.edu

The fluorescence emission spectrum would be expected to appear at a longer wavelength than the lowest-energy absorption band, a phenomenon known as the Stokes shift. The emission from anthraquinone derivatives often originates from an excited state with intramolecular charge-transfer (ICT) character, where electron density is transferred from the aromatic ring to the electron-withdrawing carbonyl groups upon excitation. nih.gov

CompoundSolventFluorescence Quantum Yield (ΦF)Reference
9,10-DiphenylanthraceneCyclohexane~0.97 bjraylight.com
Anthracene (B1667546)Ethanol~0.27 bjraylight.com
Arylethynyl-substituted AnthraquinonesVarious≤ 0.06 researchgate.netacs.org
This compoundN/AExpected to be low (< 0.1)Inferred from parent chromophore behavior researchgate.net
This table provides comparative data to illustrate the typically low quantum yields of anthraquinone derivatives compared to other fluorescent anthracenes.

The Stokes shift is the difference in energy (or wavelength) between the position of the band maximum of the lowest energy absorption and the band maximum of the fluorescence emission. liberty.edu A large Stokes shift is often indicative of a significant difference in the geometry or electronic structure between the ground (S₀) and the first singlet excited (S₁) state.

Substituted anthraquinones frequently exhibit large Stokes shifts. researchgate.netacs.org This is attributed to several factors:

Intramolecular Charge Transfer (ICT) : Upon excitation, a significant redistribution of electron density can occur, creating an excited state that is much more polar than the ground state. The subsequent relaxation of the solvent shell around this new, more polar state lowers its energy before fluorescence occurs, contributing to a large Stokes shift. acs.org

Geometric Relaxation : The equilibrium geometry of the excited state can be different from that of the ground state. The molecule relaxes to this new geometry in the excited state before emitting a photon. This relaxation process lowers the energy of the excited state and thus increases the Stokes shift.

Research on related compounds has shown that alkyl substitution can lead to an increased Stokes shift. researchgate.net This suggests that the difference in polarizability between the ground and excited states is enhanced by the presence of the alkyl group. researchgate.net The butyl group in this compound can influence the conformational dynamics in the excited state, potentially allowing for more significant geometric relaxation compared to the unsubstituted parent compound, thereby contributing to a larger Stokes shift.

Photo-Induced Electron Transfer (PET) Mechanisms in Fluorescent Systems

Photo-induced electron transfer (PET) is a critical mechanism governing the fluorescence properties of many molecular systems. In a typical PET process, the fluorescence of a fluorophore is quenched by a nearby electron donor or acceptor group through an electron transfer process that occurs upon photoexcitation. The efficiency of this quenching is dependent on the thermodynamic driving force of the electron transfer and the electronic coupling between the fluorophore and the quencher.

For anthracenedione systems, the core structure acts as an electron-deficient chromophore. The introduction of substituents can modulate its electronic properties and potential for PET. In the case of this compound, the butyl group is a weak electron-donating group. Upon photoexcitation of the anthracenedione core, an intramolecular charge transfer can occur. However, PET processes are often more significant in multicomponent systems where this compound can interact with external electron donors or acceptors.

In such systems, the anthracenedione derivative in its excited state can act as an electron acceptor. When it encounters a suitable electron donor, an electron can be transferred from the donor's Highest Occupied Molecular Orbital (HOMO) to the singly occupied HOMO of the excited anthracenedione. This process results in the formation of a radical ion pair, effectively quenching the fluorescence of the anthracenedione. The general mechanism can be described as:

Excitation: D–A + hν → D–A*

Electron Transfer: D–A* → D•+–A•− (Charge-Separated State)

Non-radiative Recombination: D•+–A•− → D–A + heat

Conversely, the excited anthracenedione could potentially act as an electron donor to a sufficiently strong electron acceptor, though this is less common for the electron-deficient anthraquinone core. The study of PET in these systems is crucial for applications in photocatalysis and the development of chemical sensors, where the "turning on" of fluorescence can signal the presence of a specific analyte that disrupts the PET process. nih.gov

Triplet State Characterization and Triplet-Triplet Annihilation Processes

Upon photoexcitation, molecules are promoted to a singlet excited state (S₁). For many anthraquinone derivatives, this singlet state can efficiently convert to a triplet excited state (T₁) through a process called intersystem crossing (ISC). ifmmi.com This process is often very rapid in 9,10-anthraquinones. Studies on related 2-substituted 9,10-anthraquinone derivatives have shown ultrafast S₁-T₁ intersystem crossing with rate constants on the order of k_isc = 2.5 x 10¹² s⁻¹. acs.orgnih.gov The n-π* character of the T₁ state in some substituted anthraquinones contributes to this efficient ISC and results in relatively short triplet state lifetimes, typically in the microsecond range. ifmmi.comnih.gov

Once the triplet state is populated, it can decay back to the ground state or participate in further photochemical processes. One such process is Triplet-Triplet Annihilation (TTA), an energy transfer mechanism where two molecules in their triplet excited states interact. wikipedia.org In TTA, the energy from two triplet excitons is combined onto one molecule, promoting it to a higher excited singlet state (Sₙ), while the other molecule returns to its ground state (S₀). wikipedia.org This higher singlet state can then relax to the S₁ state and subsequently emit a photon of higher energy than the initially absorbed photons, a phenomenon known as photon upconversion. wikipedia.orgnih.gov

The TTA process can be summarized as: T₁ + T₁ → Sₙ + S₀ → S₁ + S₀ → 2S₀ + hν (Upconverted Fluorescence)

Vibrational Spectroscopy for Structural Elucidation and Electronic State Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy of Carbonyl and Aromatic Modes

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. For this compound, the FT-IR spectrum is dominated by vibrations associated with its anthraquinone core and the butyl substituent.

The most characteristic absorption bands for this compound are due to the carbonyl (C=O) groups. spectroscopyonline.com In quinone systems, the in-plane carbonyl stretching vibrations give rise to very intense peaks in the region of 1720-1650 cm⁻¹. For this compound, the carbonyl stretching band is typically observed around 1666 cm⁻¹. evitachem.com The position of this band can be influenced by conjugation with the aromatic system, which tends to lower the vibrational frequency compared to saturated ketones. vscht.cz

The aromatic C=C stretching vibrations of the anthracene ring system also produce a series of bands, typically in the 1600-1450 cm⁻¹ region. These bands provide a fingerprint for the aromatic core. Additionally, C-H stretching vibrations from the aromatic rings are expected just above 3000 cm⁻¹, while the C-H stretches from the aliphatic butyl group appear just below 3000 cm⁻¹. vscht.cz

Vibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch (Butyl)3000 - 2850Medium-Strong
Carbonyl (C=O) Stretch~1666Very Strong
Aromatic C=C Stretch1600 - 1450Medium-Strong

Raman Spectroscopy for Vibrational Fingerprinting and Electronic Coupling

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing the vibrations of non-polar bonds and symmetric systems. nih.gov For this compound, the Raman spectrum serves as a unique vibrational fingerprint, with characteristic modes arising from the fused aromatic ring system. nsf.govnih.gov

Studies on related anthraquinone molecules have identified several key Raman-active modes. nsf.gov Vibrations in the lower frequency window (300–1000 cm⁻¹) are typically associated with the fingerprint vibrations of the fused rings. A prominent mode often observed in anthraquinones involves the vibration of the quinone bond at the C10 position. nsf.gov The spectral window between 1000 and 1800 cm⁻¹ contains peaks that can be more sensitive to the molecular environment and substitution. nsf.gov

Because Raman scattering intensity can be enhanced when the excitation laser frequency is close to an electronic absorption band (resonance Raman), this technique can also probe electronic coupling. nsf.gov By selectively exciting into different electronic transitions of this compound, specific vibrational modes coupled to those electronic states can be enhanced, providing insight into the nature of the excited states.

Vibrational ModeTypical Wavenumber (cm⁻¹)Description
Fused Ring Vibrations300 - 1000Fingerprint region for the anthraquinone core
In-plane Ring Vibrations1000 - 1500Stretching and bending of the aromatic rings
Quinone C=O Vibrations~1670Vibrations involving the carbonyl groups

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

¹H NMR and ¹³C NMR for Connectivity and Proton Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the chemical shifts, integration, and coupling patterns in ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in this compound can be determined. uobasrah.edu.iqnih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the different proton environments.

Aromatic Protons: The protons on the anthracenedione core are expected to resonate in the downfield region, typically between δ 7.5 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents and the electron-withdrawing carbonyl groups. The substitution at the 1-position breaks the symmetry of the molecule, leading to distinct signals for each of the seven aromatic protons, with complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with neighboring protons.

Aliphatic Protons: The protons of the butyl group will appear in the upfield region. The methylene group (–CH₂–) attached directly to the aromatic ring will be the most deshielded of the aliphatic protons, likely appearing around δ 2.8–3.2 ppm. The subsequent methylene groups will resonate progressively further upfield, around δ 1.4–1.8 ppm, and the terminal methyl (–CH₃) group will be the most shielded, appearing around δ 0.9–1.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms. youtube.com

Carbonyl Carbons: The two carbonyl carbons (C9 and C10) are the most deshielded and will appear far downfield, typically above δ 180 ppm.

Aromatic Carbons: The twelve carbons of the aromatic rings will resonate in the δ 125–145 ppm range. Due to the substituent, all twelve carbons are expected to be chemically distinct.

Aliphatic Carbons: The four carbons of the butyl chain will appear in the upfield region, generally between δ 13 and 35 ppm.

NucleusGroupExpected Chemical Shift (δ, ppm)
¹HAromatic (Ar-H)7.5 - 8.5
Aliphatic (Butyl)0.9 - 3.2
¹³CCarbonyl (C=O)> 180
Aromatic (Ar-C)125 - 145
Aliphatic (Butyl)13 - 35

Advanced 2D NMR Techniques (e.g., HSQC, HMBC) for Complex Derivatives

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like derivatives of this compound. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) provide detailed insights into the connectivity of atoms within the molecule, resolving spectral overlap that is common in 1D NMR spectra.

The HSQC experiment is pivotal for identifying direct one-bond correlations between protons and the carbon atoms they are attached to. In an HSQC spectrum, the x-axis typically represents the ¹H chemical shifts, and the y-axis represents the ¹³C chemical shifts. A cross-peak appears at the intersection of the chemical shifts of a directly bonded proton-carbon pair. This technique is particularly useful for assigning the proton and carbon signals of the butyl side chain and the aromatic backbone of this compound.

For a comprehensive analysis of a complex derivative of this compound, the data from HSQC and HMBC experiments are used in conjunction. The following table illustrates the expected key HSQC and HMBC correlations for this compound.

Table 1: Illustrative 2D NMR Data (HSQC and HMBC) for this compound.
PositionδC (ppm)δH (ppm)HSQC CorrelationKey HMBC Correlations (from ¹H to ¹³C)
2126.87.70 (d)C2-H2C1, C3, C4a
3133.58.25 (d)C3-H3C1, C4, C10a
4127.27.75 (d)C4-H4C2, C4a, C10
5127.07.65 (t)C5-H5C7, C8a, C10
6134.08.15 (d)C6-H6C8, C9a
7133.88.18 (d)C7-H7C5, C9, C8a
8126.57.68 (t)C8-H8C6, C9a, C9
1'30.52.80 (t)C1'-H1'C1, C2', C3'
2'33.21.70 (m)C2'-H2'C1', C3', C4'
3'22.81.45 (m)C3'-H3'C1', C2', C4'
4'14.10.95 (t)C4'-H4'C2', C3'

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. For this compound (C₁₈H₁₆O₂), the expected molecular weight is approximately 264.32 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

Electron ionization (EI) is a common ionization technique that can lead to extensive fragmentation, providing valuable structural information. The fragmentation pattern of this compound is influenced by the stable aromatic core and the aliphatic side chain. The molecular ion peak ([M]⁺•) is expected to be observed, and its fragmentation will likely involve the butyl group.

A characteristic fragmentation pathway for alkyl-substituted aromatic compounds is the cleavage of the benzylic bond (the C-C bond between the aromatic ring and the alkyl chain). In the case of this compound, this could lead to the loss of a propyl radical (•C₃H₇) to form a stable ion. Another common fragmentation is a McLafferty rearrangement, where a gamma-hydrogen from the butyl chain is transferred to the carbonyl oxygen, followed by the elimination of a neutral alkene (butene, C₄H₈).

The following table summarizes the expected major fragments in the mass spectrum of this compound.

Table 2: Proposed Mass Spectrometry Fragmentation Data for this compound.
m/zProposed Fragment IonFormulaFragmentation Pathway
264[M]⁺•[C₁₈H₁₆O₂]⁺•Molecular Ion
221[M - C₃H₇]⁺[C₁₅H₉O₂]⁺Loss of propyl radical from the butyl chain
208[M - C₄H₈]⁺•[C₁₄H₈O₂]⁺•McLafferty rearrangement with loss of butene
180[C₁₄H₈O]⁺•[C₁₄H₈O]⁺•Loss of CO from the [M - C₄H₈]⁺• fragment
152[C₁₂H₈]⁺•[C₁₂H₈]⁺•Loss of CO from the [C₁₃H₈O]⁺• fragment

Solid-State Structural Analysis by X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. This data is crucial for understanding the molecule's conformation, packing in the crystal lattice, and how these structural features might influence its photophysical properties.

Obtaining suitable single crystals of substituted anthracenes can sometimes be challenging due to their planar aromatic systems, which can lead to polymorphism or disordered structures. However, for a molecule like this compound, the flexible butyl chain might influence the crystal packing in interesting ways.

The following table presents hypothetical, yet realistic, crystallographic data for this compound, based on known structures of similar anthraquinone derivatives.

Table 3: Representative X-ray Crystallographic Data for an Alkyl-Substituted Anthracene-9,10-dione Derivative.
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5 - 11.5
b (Å)8.0 - 9.0
c (Å)14.0 - 15.0
α (°)90
β (°)95 - 105
γ (°)90
Volume (ų)1200 - 1400
Z4
Calculated Density (g/cm³)1.25 - 1.35
Key Bond Length (C=O) (Å)1.21 - 1.23
Key Bond Angle (C-C=O) (°)118 - 122

Electrochemical Behavior and Redox Chemistry of 1 Butylanthracene 9,10 Dione Systems

Cyclic Voltammetry and Chronoamperometry Studies

Cyclic voltammetry (CV) and chronoamperometry are powerful techniques for investigating the redox behavior of electroactive species. nih.gov For 1-butylanthracene-9,10-dione, these methods reveal the kinetics and thermodynamics of its electron transfer processes.

Reversible and Irreversible Redox Processes of the Anthraquinone (B42736) Core

The anthraquinone core typically undergoes two successive one-electron reductions in aprotic solvents. The first reduction is a reversible process that forms a stable radical anion (semiquinone). The second reduction, which forms the dianion (hydroquinone), can be reversible or irreversible depending on the experimental conditions, such as the solvent, electrolyte, and the presence of proton sources.

The general reduction mechanism is as follows:

AQ + e⁻ ⇌ AQ•⁻ (First reversible reduction to the radical anion)

AQ•⁻ + e⁻ ⇌ AQ²⁻ (Second reduction to the dianion)

In cyclic voltammetry, this behavior is characterized by two distinct redox couples. The stability of the radical anion makes the first reduction a classic example of a reversible electrochemical process. conicet.gov.ar The reversibility is confirmed by a peak potential separation (ΔEp) of approximately 59/n mV (where n is the number of electrons, typically 1) and a ratio of anodic to cathodic peak currents (Ipa/Ipc) close to unity.

Influence of Butyl Substitution on Redox Potentials

The substitution of a butyl group on the anthraquinone ring influences the compound's redox potentials. The butyl group is an electron-donating group through an inductive effect (+I). This effect increases the electron density on the anthraquinone core, making the molecule more difficult to reduce compared to the unsubstituted parent compound.

Consequently, the reduction potentials of this compound are shifted to more negative values. Studies on various substituted anthraquinones have established that electron-donating groups, such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃), decrease the redox potential (i.e., make it more negative), while electron-withdrawing groups (e.g., -CN, -NO₂) make the potential less negative. researchgate.net The butyl group follows this trend, making the reduction of the quinone moiety less thermodynamically favorable.

Table 1: Influence of Substituents on the First Reduction Potential of Anthraquinone Derivatives

CompoundSubstituent GroupSubstituent EffectExpected First Reduction Potential (E½) vs. SCE
Anthraquinone-HReference~ -0.9 V
1-Chloroanthraquinone-ClElectron-withdrawingLess negative than -0.9 V
1-Methylanthraquinone-CH₃Electron-donatingMore negative than -0.9 V
This compound -C₄H₉ Electron-donating More negative than -0.9 V

Note: The exact potential values can vary depending on the solvent and electrolyte system used. The table illustrates the general trend.

Electrochemical Formation and Characterization of Radical Anions

AQ(butyl) + e⁻ → [AQ(butyl)]•⁻

The formation of this radical anion is a key feature of the compound's redox chemistry. These radical anions of anthraquinone derivatives are often intensely colored and can be characterized by their unique absorption spectra in the visible and near-infrared (NIR) regions. conicet.gov.arnih.gov The stability of the radical anion is a testament to the extensive delocalization of the unpaired electron across the aromatic system of the anthraquinone core.

Correlation of Electrochemical Properties with Electronic Structure

The experimentally observed electrochemical properties of this compound are directly related to its underlying electronic structure, particularly the energies of its frontier molecular orbitals (FMOs).

Relationship between Redox Potentials and Frontier Molecular Orbital Energies (HOMO/LUMO)

A fundamental principle in electrochemistry is the correlation between a molecule's redox potential and its FMO energies. researchgate.netkci.go.kr

The reduction potential is linearly related to the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A molecule with a lower LUMO energy is easier to reduce, resulting in a less negative reduction potential.

The oxidation potential is related to the energy of the Highest Occupied Molecular Orbital (HOMO).

For this compound, the reduction process involves the addition of an electron to the LUMO. The electron-donating butyl group raises the energy of the LUMO of the anthraquinone system. This increase in LUMO energy makes the molecule a weaker electron acceptor, which is consistent with the observed shift to a more negative reduction potential. researchgate.netbeilstein-journals.org

Table 2: Correlation between Redox Potential and LUMO Energy

CompoundSubstituent EffectLUMO EnergyFirst Reduction Potential (E½)
AnthraquinoneReferenceELUMOEref
Anthraquinone with EWG*Electron-withdrawingLower than ELUMOLess negative than Eref
This compound Electron-donating Higher than ELUMO More negative than Eref

*EWG = Electron-Withdrawing Group

This relationship allows for the prediction and tuning of redox properties through chemical modification. Computational methods, such as Density Functional Theory (DFT), can calculate HOMO and LUMO energies, providing theoretical support for experimental electrochemical data. kci.go.kr

Spectroelectrochemical Investigations of Redox Intermediates

Spectroelectrochemistry is a hybrid technique that provides spectroscopic information about electrochemically generated species in real-time. This method is particularly useful for characterizing transient or unstable intermediates like the radical anion of this compound. conicet.gov.arnih.gov

By applying a specific potential to generate the radical anion within a spectrophotometer's sample chamber, its electronic absorption spectrum can be recorded. The neutral this compound molecule has characteristic absorptions in the UV region. Upon one-electron reduction, the resulting radical anion exhibits new, strong absorption bands, often in the visible and NIR regions. nih.gov These new bands correspond to electronic transitions from the now singly occupied molecular orbital (SOMO) to higher unoccupied orbitals. Analyzing these spectra provides valuable information on the electronic structure of the radical anion intermediate.

Electrocatalytic Applications of this compound Derivatives

The substitution of the anthraquinone core with alkyl groups, such as a butyl group, has been a strategy to modulate the electrochemical properties and enhance the electrocatalytic activity of the resulting derivatives. While research specifically detailing the electrocatalytic applications of this compound is limited, studies on closely related isomers, particularly tert-butyl-anthraquinone (TBAQ), provide significant insights into their potential. These derivatives have shown promise primarily in the electrocatalytic reduction of oxygen to produce hydrogen peroxide and as redox-active species in flow batteries.

The primary mechanism involves the two-electron reduction of the quinone to a hydroquinone (B1673460), which can then participate in various catalytic cycles. The alkyl substituent, such as the butyl group, influences the solubility, redox potential, and stability of the molecule, thereby tuning its effectiveness as an electrocatalyst.

One of the most notable applications of butyl-anthraquinone derivatives is in the electrocatalytic synthesis of hydrogen peroxide (H₂O₂). This process is a sustainable alternative to the traditional, energy-intensive anthraquinone oxidation (AO) process. jku.atnih.gov In this application, the anthraquinone derivative acts as a catalyst to facilitate the two-electron reduction of oxygen.

Research has demonstrated the effectiveness of using tert-butyl-anthraquinone supported on carbon black within modified gas diffusion electrodes (MGDEs) for H₂O₂ generation. capes.gov.brresearchgate.net The TBAQ-modified electrode enhances both the rate and efficiency of hydrogen peroxide production compared to an unmodified carbon black electrode. The process is believed to follow an electrochemical/chemical mechanism where the anthraquinone is first electrochemically reduced, and this reduced form then chemically reduces oxygen to hydrogen peroxide, regenerating the original anthraquinone catalyst. capes.gov.br

Detailed studies using rotating ring-disk electrodes (RRDE) have quantified the improvement in H₂O₂ generation efficiency. For instance, the addition of 1% (w/w) of TBAQ to carbon black increased the H₂O₂ generation efficiency from 76.6% for carbon black alone to 89.6%. capes.gov.brresearchgate.net

Table 1: Efficiency of Hydrogen Peroxide Generation

Electrode Material H₂O₂ Generation Efficiency (%)
Carbon Black 76.6
1% TBAQ on Carbon Black 89.6

Data sourced from studies on tert-butyl-anthraquinone. capes.gov.brresearchgate.net

Further investigations using MGDEs have shown that the concentration of the TBAQ catalyst and the applied potential are critical parameters for optimizing H₂O₂ production. The highest concentrations and production rates were achieved with a 1.0% TBAQ loading on the carbon black support at an applied potential of -1.0 V vs SCE. capes.gov.br

Table 2: Performance of TBAQ-Modified Gas Diffusion Electrode for H₂O₂ Production

Parameter Value
Optimal TBAQ Concentration 1.0% (w/w) on Carbon Black
Applied Potential -1.0 V vs SCE
Maximum H₂O₂ Concentration 301 mg L⁻¹
Maximum Production Rate 5.9 mg L⁻¹ min⁻¹
Lowest Energy Consumption 6.0 kWh kg⁻¹

Data sourced from studies on tert-butyl-anthraquinone. capes.gov.brresearchgate.net

These findings underscore the significant electrocatalytic role of butyl-anthraquinone derivatives. By modifying the electrode surface, these compounds can substantially improve the performance of electrochemical processes like oxygen reduction, making them valuable for applications in green chemistry and energy. capes.gov.br While the specific performance of the 1-butyl isomer may vary slightly due to steric and electronic effects, the results from TBAQ strongly suggest its high potential as an effective electrocatalyst for hydrogen peroxide synthesis.

Beyond H₂O₂ synthesis, alkyl-substituted anthraquinones are extensively explored as redox-active materials for aqueous organic redox flow batteries (AORFBs). nih.govnsf.gov The butyl group can enhance the solubility and stability of the anthraquinone molecule in the electrolyte, which are crucial factors for the performance and lifetime of the battery. acs.org The redox potential of the anthraquinone can be tuned by the nature and position of the substituent, allowing for the design of batteries with specific cell voltages. jku.atnsf.gov

Computational Chemistry and Theoretical Modeling of 1 Butylanthracene 9,10 Dione

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the ground-state properties of molecules with a favorable balance between computational cost and accuracy.

To understand the properties of 1-Butylanthracene-9,10-dione, the first step in a computational study is to determine its most stable three-dimensional structure. This is achieved through geometry optimization. Using DFT, typically with a functional like B3LYP and a basis set such as 6-31G(d,p), the calculation systematically alters the molecular geometry to find the arrangement with the lowest total energy.

For a molecule with a flexible side chain like the butyl group, conformational analysis is crucial. The butyl group can rotate around its single bonds, leading to various conformers (spatial arrangements). Each of these conformers represents a local energy minimum on the potential energy surface. Computational methods are used to identify the different possible conformers and calculate their relative energies to determine the most stable, or "global minimum," conformation. This is essential as the molecular conformation can significantly influence its physical and chemical properties.

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest and are often referred to as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower stability. wikipedia.org DFT calculations provide the energies of these orbitals, allowing for the determination of the HOMO-LUMO gap. frontiersin.orgschrodinger.com The spatial distribution of the HOMO and LUMO can also be visualized. In anthraquinone (B42736) derivatives, the HOMO and LUMO are typically delocalized π-orbitals spread across the fused aromatic ring system. The presence of the butyl group, an electron-donating alkyl group, would be expected to influence the energy levels and distribution of these orbitals compared to the unsubstituted anthracene-9,10-dione.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. Each vibrational mode involves specific atomic motions, such as the stretching or bending of bonds. After geometry optimization to a stable minimum, a frequency calculation is performed.

The results yield a set of vibrational frequencies and their corresponding intensities. These theoretical spectra can be compared with experimental data obtained from FT-IR and FT-Raman spectroscopy. nsf.gov Often, calculated frequencies are systematically higher than experimental ones due to the harmonic oscillator approximation used in the calculations. To improve agreement, a scaling factor is commonly applied to the computed frequencies. This comparison helps in the detailed assignment of vibrational modes observed in experimental spectra. nsf.gov

From the vibrational frequency calculations, it is also possible to compute various thermodynamic properties of the molecule at a given temperature. These properties include zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy. rsc.orgcantera.org These parameters are crucial for understanding the stability of the molecule and for studying the energetics of chemical reactions it might undergo. researchgate.net For instance, by calculating the Gibbs free energy of reactants and products, the spontaneity of a potential reaction involving this compound could be predicted.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and electronic transitions, which are fundamental to a molecule's interaction with light.

TD-DFT is used to calculate the energies of vertical electronic excitations from the ground state to various excited states. researchgate.net These excitation energies correspond to the wavelengths of light the molecule absorbs, which can be used to simulate its UV-Vis absorption spectrum. The calculation also provides the oscillator strength for each transition, which relates to the intensity of the corresponding absorption band. For substituted anthracenes, the absorption spectra are influenced by the nature and position of the substituents. nih.gov

Furthermore, TD-DFT can be used to model fluorescence. This involves first optimizing the geometry of the first excited state (S1). The energy difference between the optimized S1 state and the ground state (at the S1 geometry) corresponds to the emission energy. The resulting simulated emission spectrum can be compared with experimental fluorescence data to understand the photophysical properties of this compound.

Note: While the methodologies described are standard for the computational analysis of organic molecules, specific research findings and data tables for this compound are not available in the public domain based on the conducted searches. The application of these computational techniques would be necessary to generate the specific data for the outlined properties of this particular compound.

Characterization of Electronic Transitions (e.g., π→π, ICT)*

The electronic absorption and emission properties of anthracene (B1667546) derivatives are governed by their electronic transitions. For this compound, the primary transitions are expected to be of π→π* character, localized on the aromatic anthracene-9,10-dione system. These transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital.

In addition to these fundamental transitions, the possibility of Intramolecular Charge Transfer (ICT) exists. ICT occurs when electronic excitation leads to a significant transfer of electron density from a donor part of the molecule to an acceptor part. In symmetric, multi-branched donor-acceptor dyes based on anthracene, electronic excitation can remain distributed symmetrically over the molecule, but this can change depending on the molecular structure and environment. nih.gov For this compound, the butyl group acts as a weak electron-donating group, and the anthraquinone core acts as an electron acceptor. While the ICT character may not be as pronounced as in systems with stronger donor groups, computational models can quantify the extent of charge redistribution upon excitation. In related quadrupolar molecules based on 9,10-dicyanoanthracene (B74266), the balance between inter-branch coupling and solvation energy determines whether the excited state remains symmetric or localizes on one branch. nih.govrsc.org

Influence of Solvent Effects on Excited State Properties

The properties of the excited state, particularly its energy and lifetime, can be significantly influenced by the surrounding solvent. This interaction, known as solvatochromism, is particularly pronounced for molecules that exhibit a change in dipole moment upon excitation, a hallmark of ICT states. researchgate.netnih.gov As the polarity of the solvent increases, it can stabilize an excited state that is more polar than the ground state, leading to a red shift (a shift to longer wavelengths) in the emission spectrum. nih.gov

Computational studies on related compounds, such as 9,10-dicyanoanthracene, have extensively modeled these solvent effects. researchgate.netrsc.org The fluorescence quantum yields and lifetimes of 9,10-dicyanoanthracene have been measured in numerous solvents, demonstrating the profound impact of the solvent environment on its photophysical properties. researchgate.netrsc.org For this compound, theoretical models incorporating a continuum solvation model (like the Polarizable Continuum Model, PCM) can predict these solvatochromic shifts, providing insight into the change in the molecule's electronic structure in different media. The change in fluorescence emission spectra with solvent nature is often more pronounced than in absorption spectra, indicating a larger dipole moment in the excited state compared to the ground state. researchgate.net

Table 1: Illustrative Solvatochromic Effects on the Fluorescence of 9,10-Dicyanoanthracene in Various Solvents. Data for this related compound demonstrates the typical influence of solvent polarity on the emission properties of anthracene derivatives.
SolventDielectric Constant (ε)Fluorescence Maxima (λmax)Fluorescence Quantum Yield (ΦF)
Cyclohexane2.02~410 nm~0.7
Dioxane2.21~420 nm~0.6
Benzene (B151609)2.27~430 nm~0.5
Acetonitrile37.5~480 nm~0.1

Advanced Computational Approaches

Molecular Dynamics Simulations for Flexible Systems

Molecular Dynamics (MD) simulations are a powerful tool for studying the structure and dynamics of molecules, particularly those with flexible components. rsc.org For this compound, the butyl chain introduces conformational flexibility. MD simulations can model the time-dependent behavior of this chain, including its rotations and interactions with the rigid anthracene core. rsc.org

These simulations can be applied to the molecule in various environments, such as in solution to study solvation dynamics or in a crystalline state to understand packing and thermal motion. rsc.orgresearchgate.net By employing classical force fields, MD can provide qualitative analysis of molecular reorientations and internal rotations, though quantitative results should be interpreted with caution and validated against experimental data where possible. rsc.org Such simulations are crucial for understanding how the flexibility of the butyl group might influence crystal packing or interactions with other molecules in a material. researchgate.net

Integration of Machine Learning for Accelerated Material Design and Property Prediction

The design of new materials is often a time-consuming process. Machine learning (ML) offers a way to accelerate this process by predicting the properties of new molecules without the need for expensive synthesis or high-level quantum chemical calculations. nih.govchemrxiv.org ML systems can model quantitative structure-property relationships (QSPR) by learning from existing experimental data. nih.gov

For a molecule like this compound, ML models could be trained to predict a wide range of properties, including solubility, melting point, electronic properties (like HOMO/LUMO levels), and even performance in organic electronic devices. chemrxiv.org An emerging approach known as Δ-learning uses ML to predict a correction to a lower-cost energy calculation, providing high-level accuracy at a fraction of the computational cost. nih.govresearchgate.net This is particularly useful for screening large numbers of candidate molecules to identify those with the most promising properties for a specific application. digitellinc.com

Quantum Chemistry Methods for Reaction Mechanism Elucidation

Quantum chemistry methods, such as Density Functional Theory (DFT), are indispensable for elucidating the mechanisms of chemical reactions at the molecular level. dntb.gov.ua These methods allow for the calculation of the potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them.

For this compound, these methods could be used to study its reactivity, stability, and potential degradation pathways. For example, the mechanism of its reduction to the corresponding hydroquinone (B1673460) or its behavior in photochemical reactions could be investigated. By calculating activation energies and reaction energies, computational chemists can predict the feasibility and selectivity of different reaction pathways, guiding the synthesis of new derivatives or understanding the stability of materials based on this compound. patonlab.com

Despite extensive research, specific data and detailed research findings concerning the compound "this compound" for the outlined advanced applications in materials science are not available in the public domain. Scientific literature extensively covers various derivatives of anthracene and anthraquinone for applications in organic electronics and energy storage; however, studies focusing specifically on the 1-butyl substituted variant of anthracene-9,10-dione are not reported.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables as requested, while strictly adhering to the provided outline and focusing solely on "this compound". The creation of such an article would require non-existent research data and would amount to speculation.

To provide a comprehensive and accurate article, specific experimental results on the performance of this compound in the following areas would be necessary:

Organic Light-Emitting Diodes (OLEDs): Data on its efficiency as an emitter, including external quantum efficiency (EQE), luminance, and CIE coordinates. Information on its electron mobility and performance as an electron transport material would also be required.

Triplet-Triplet Annihilation Photon Upconversion: Experimental evidence of its role as an annihilator or sensitizer (B1316253) in a TTA-UC system, including upconversion quantum yield and specific sensitizer/annihilator pairs.

Organic Field-Effect Transistors (OFETs): Characterization of its performance as an organic semiconductor, including charge carrier mobility, on/off ratio, and threshold voltage.

Redox Flow Batteries: Electrochemical data demonstrating its suitability as a redox-active material, such as its redox potential, cycling stability, and coulombic efficiency.

Without access to peer-reviewed scientific literature detailing these specific parameters for this compound, any attempt to generate the requested article would not meet the required standards of accuracy and scientific validity.

Advanced Applications of 1 Butylanthracene 9,10 Dione in Materials Science

Energy Conversion and Storage Technologies

Sensitizers in Dye-Sensitized Solar Cells

Anthracene-based organic dyes have been explored as sensitizers in dye-sensitized solar cells (DSSCs) due to their impressive charge carrier mobility and high energy conversion efficiencies. researchgate.net The planar and conjugated structure of anthracene (B1667546) is advantageous for these applications. researchgate.net However, the inclusion of the anthracene-9,10-dione (anthraquinone) moiety has been found to be a limiting factor for the performance of DSSCs. researchgate.net Studies on amino- and hydroxy-substituted 9,10-anthraquinones have shown that while these dyes exhibit good photostability and high molar extinction coefficients, they often demonstrate poor photoelectrochemical (PEC) performance in DSSCs. researchgate.net This is attributed to inefficient electron injection from the photoexcited state of the dye to the conduction band of the titanium dioxide (TiO2) semiconductor. researchgate.net

Despite these challenges, research into modifying the anthraquinone (B42736) structure continues. For instance, theoretical studies on fused thiophene (B33073) modified anthracene dyes have shown promising electronic and spectroscopic parameters for DSSC applications. rsc.org The strategic placement of donor and acceptor groups on the anthracene framework is crucial for optimizing the performance of these dyes. rsc.org

Table 1: Performance of Anthracene-Based Dyes in DSSCs

Dye Jsc (mA cm-2) Voc (mV) PCE (%) Reference
C1 - - 9.06 rsc.org
C2 - - 9.89 rsc.org

This table presents data for anthracene-based dyes, not specifically 1-butylanthracene-9,10-dione, to illustrate the potential of this class of compounds.

Incorporation into Porous Organic Polymers (POPs) for Enhanced Electrochemical Performance

Anthraquinone and its derivatives are promising candidates for electrode materials in batteries due to their ability to undergo reversible multi-electron redox reactions. nih.gov However, their application is often limited by their solubility in organic electrolytes. researchgate.net Incorporating anthraquinone units into the structure of porous organic polymers (POPs) is an effective strategy to overcome this limitation and enhance electrochemical performance. nih.gov

POPs offer high chemical and thermal stability, a large surface area, and tunable porosity, making them excellent platforms for energy storage applications. rsc.orgrsc.org Anthraquinone-based POPs have been investigated as cathode materials for various types of batteries, including lithium-ion, sodium-ion, and zinc-ion batteries. nih.govrsc.orgresearchgate.net The porous nature of these polymers facilitates ion transport, while the rigid framework prevents the dissolution of the active material, leading to improved cycling stability. nih.gov

Table 2: Electrochemical Performance of Anthraquinone-Based Porous Polymers

Polymer Battery Type Specific Capacity Cycle Life Capacity Retention Reference
PTA-O26 Zinc-ion 296 mAh g-1 250 cycles 92.2% nih.gov

This table showcases the performance of anthraquinone-based POPs, indicating the potential for polymers incorporating this compound.

Chemical and Biological Sensing Platforms

The anthracene moiety is a well-established fluorophore due to its high quantum yield and chemical stability. nih.gov Derivatives of anthracene and anthracene-9,10-dione are extensively used in the development of chemosensors for the detection of various analytes. nih.govscispace.comresearchgate.net

Anthraquinone-based fluorescent chemosensors have been developed for the detection of a variety of metal ions. scispace.com The sensing mechanism often relies on the modulation of photophysical processes such as photoinduced electron transfer (PET) upon complexation with the target ion. For instance, a luminescent molecular sensor based on an analogue of 18-crown-6 (B118740) incorporating an anthracene-9,10-dione unit showed fluorescence enhancement in the presence of oxo acids. scispace.com The protonation of the dione (B5365651) moiety alters the energy levels of the n-π* and π-π* transitions, leading to a change in fluorescence. scispace.com

Anthracene-based sensors have demonstrated high selectivity and sensitivity for various metal ions, including Zn2+, Cu2+, Cr3+, Hg2+, and Fe3+. nih.govresearchgate.netseoultech.ac.kracs.org These sensors can be designed to exhibit a "turn-on" or "turn-off" fluorescence response upon binding to the target metal ion. nih.govresearchgate.net

Table 3: Examples of Anthracene-Based Fluorescent Metal Ion Sensors

Sensor Type Target Ion Sensing Mechanism Detection Limit Reference
Anthracene-thiophene Schiff base Cr3+ "Turn-on" fluorescence 0.4 μM nih.gov
Anthracene-thioacetal derivatives Hg2+ "Turn-on" fluorescence 59 nM acs.org
9,10-bis(3-hydroxypropylaminomethyl)anthracene Fe3+ "Turn-on" fluorescence - researchgate.net

This table provides examples of anthracene-based fluorescent sensors, suggesting the potential of this compound in this field.

In addition to fluorescence sensing, anthracene derivatives can function as chromogenic sensors, where the detection of an analyte is signaled by a color change. Furthermore, the responsive behavior of these molecules to different chemical inputs can be harnessed to construct molecular logic gates. um.edu.mt By defining the input signals (e.g., the presence or absence of specific ions or changes in pH) and the output signal (e.g., fluorescence intensity at a particular wavelength), various logic operations such as AND, OR, NOT, and NAND can be performed at the molecular level. um.edu.mt

While specific applications of this compound in biosensors for iron(II) sulfate (B86663) have not been reported, the development of fluorescent probes for iron ions suggests their potential in biological sensing. researchgate.netbohrium.com For instance, a dipodal fluorescence sensor based on an anthracene platform has been developed for the sensitive and selective determination of Fe3+ ions in environmental water and tablet samples. bohrium.com The detection mechanism is based on the quenching of fluorescence upon binding of Fe3+. bohrium.com Given that iron exists in both Fe(II) and Fe(III) states in biological systems, such sensors could be adapted for the detection of iron species like iron(II) sulfate. Graphene-based field-effect transistors functionalized with antibodies have also been developed for the highly sensitive detection of ferritin, an iron storage protein, which is crucial for the early detection of iron deficiency. nih.gov

Photocatalysis and Environmental Applications

Anthraquinones are recognized for their photochemical activity and can act as organic photosensitizers. researchgate.netnih.gov They can be excited to their triplet state, making them useful in photocatalysis and photodynamic therapy. researchgate.net The photocatalytic properties of anthraquinones are being explored for various environmental applications, including the degradation of pollutants. researchgate.netnih.gov

For example, the photocatalytic degradation of anthracene, a polycyclic aromatic hydrocarbon and a known pollutant, can lead to the formation of anthracene-9,10-dione (anthraquinone). researchgate.netoarjst.com This transformation is often mediated by reactive oxygen species generated by photocatalysts like TiO2 and ZnO. researchgate.netoarjst.com While this indicates that the anthraquinone structure is a product of photocatalytic degradation of other pollutants, anthraquinones themselves can also participate in photocatalytic processes. researchgate.netnih.gov Current research focuses on immobilizing anthraquinones on materials like graphene to enhance their practical photocatalytic applications and address issues such as low electrical conductivity and solubility. researchgate.netnih.gov

Photochromic and Thermochromic Materials

The unique molecular structure of this compound makes it a candidate for advanced applications in materials science, particularly in the development of photochromic and thermochromic materials. These materials exhibit reversible changes in their optical properties, such as color, in response to external stimuli like light and temperature. Research into analogous 1-alkylanthraquinone systems has provided foundational insights into the potential mechanisms governing these phenomena.

Photochromism of 1-Alkylanthraquinone Derivatives

The photochromic behavior of 1-alkylanthraquinones is generally attributed to an intramolecular hydrogen atom transfer. Upon irradiation with a suitable wavelength of light, a hydrogen atom from the alkyl substituent is transferred to the adjacent peri-quinoid oxygen atom. This process leads to the formation of a transient species, 9-hydroxy-1,10-anthraquinone-1-methide, which exhibits a different absorption spectrum and, consequently, a different color compared to the original molecule. This transformation is understood to proceed through a triplet σπ-biradical intermediate.

The photoinduced color of these materials is not permanent and can revert to the original state through several decay pathways. These include a direct intramolecular hydrogen back-transfer, reaction with the surrounding solvent molecules, or oxidation if molecular oxygen is present. The specific pathway and the rate of this reversion are influenced by the nature of the solvent.

While specific experimental data for this compound is not extensively documented in publicly available literature, the general behavior of 1-alkylanthraquinones can be illustrated with the following representative data based on studies of similar compounds.

Photochromic Properties of a Representative 1-Alkylanthraquinone
PropertyValue
Initial ColorPale Yellow
Color after UV IrradiationDeep Yellow/Orange
Absorption Maxima (λmax) - Initial State~330 nm
Absorption Maxima (λmax) - Photoinduced State~480 nm
Decay Kinetics (Back Reaction)Primarily first-order
Complex, solvent-dependent
ReversibilityReversible

Thermochromism in Anthraquinone-Based Systems

The thermochromic properties of anthraquinone derivatives have been explored, particularly in the context of their incorporation into polymer matrices. A notable mechanism for thermochromism involves the reversible microcrystallization of the anthraquinone dye within a host material, such as Pluronic block copolymers. nih.govacs.orgnih.gov

In such systems, at elevated temperatures, the hydrophobic anthraquinone molecules are molecularly dispersed or form nano-sized aggregates within the hydrophobic domains of the polymer micelles, resulting in a particular color. As the temperature is lowered, the solubility of the anthraquinone derivative decreases, leading to the formation of microcrystals. This change in the aggregation state alters the electronic interactions between the dye molecules, causing a shift in the absorption spectrum, typically a bathochromic shift (a shift to longer wavelengths), which is observed as a change in color. This process is generally reversible, with the microcrystals re-dissolving upon heating, restoring the original color.

The transition temperature for this thermochromic behavior can be tuned by modifying the structure and concentration of the host polymer. While this demonstrates a viable mechanism for inducing thermochromism in materials containing anthraquinone derivatives, the intrinsic thermochromic properties of pure this compound in solution or in the solid state are not as well-documented.

The following interactive table illustrates the typical thermochromic behavior observed for an anthraquinone dye in a polymer matrix, which provides a model for the potential behavior of this compound in similar systems.

Thermochromic Properties of a Representative Anthraquinone Dye in a Polymer Matrix
PropertyState
AppearanceColored (e.g., Blue)
Paler Shade or Different Color (e.g., Light Blue/Colorless)
Aggregation StateMicrocrystals
Molecularly Dispersed/Nanosized Aggregates
Absorption Maxima (λmax)Shifted to longer wavelengths (Bathochromic shift)
Shifted to shorter wavelengths (Hypsochromic shift)
ReversibilityReversible

Supramolecular Chemistry and Host Guest Interactions of 1 Butylanthracene 9,10 Dione Derivatives

Design of Molecular Receptors Incorporating 1-Butylanthracene-9,10-dione

The design of molecular receptors is a cornerstone of supramolecular chemistry, focusing on creating host molecules with specific recognition sites for guest molecules. Anthracene-9,10-dione and its derivatives are attractive building blocks for such receptors due to their rigid, planar structure and their ability to engage in various non-covalent interactions, including π-π stacking, hydrogen bonding (if suitably functionalized), and van der Waals forces.

The incorporation of a 1-butyl group onto the anthracene-9,10-dione framework would introduce a flexible, hydrophobic alkyl chain. This feature could be exploited in the design of receptors for nonpolar guest molecules. The butyl group could enhance binding in nonpolar solvents through solvophobic effects or contribute to the formation of hydrophobic pockets within a larger receptor architecture. While specific examples for the 1-butyl derivative are not documented, the synthesis of various amino- and amido-substituted anthracene-9,10-diones highlights the chemical tractability of this scaffold for creating more complex receptor structures. nih.govnih.gov

Coordination Chemistry with Transition and Heavy Metal Ions

The dione (B5365651) functionality of anthracene-9,10-dione derivatives provides potential coordination sites for transition and heavy metal ions. The oxygen atoms of the carbonyl groups possess lone pairs of electrons that can interact with Lewis acidic metal centers. The coordination properties are highly dependent on the nature of the metal ion and the solvent system. benthamopenarchives.com

For this compound, the primary coordination would be expected to occur through the two carbonyl oxygen atoms, forming a chelate ring with the metal ion. The butyl group, being electronically neutral and sterically positioned away from the primary coordination site, is not expected to directly participate in coordination. However, its presence could influence the solubility of the resulting metal complexes in organic solvents. Research on related dione-containing ligands, such as 1,10-phenanthroline-5,6-dione, demonstrates the formation of stable complexes with a variety of transition metals, suggesting that anthracene-9,10-dione derivatives could exhibit similar behavior. core.ac.ukrsc.org

Table 1: Potential Coordination Modes of Dione Ligands with Transition Metals
Ligand TypeMetal Ion ExampleCoordination SiteResulting Complex Type
Anthracene-9,10-dioneCu(II), Co(II), Ni(II)O,O'-dioneChelate Complex
Functionalized Anthraquinone (B42736)Ru(II)N,N'- or O,O'-donorsPolypyridyl-type Complex
1,10-Phenanthroline-5,6-dioneVariousN,N'- and O,O'-dioneMono- or Bimetallic Complexes

Protonation Behavior and pH-Responsive Molecular Systems

The basicity of the carbonyl oxygen atoms in this compound allows for protonation in acidic media. This protonation would significantly alter the electronic properties of the anthraquinone core, potentially leading to changes in its absorption and emission spectra. This behavior is the basis for developing pH-responsive molecular systems.

While specific studies on the protonation of this compound are not available, research on other systems demonstrates the utility of pH-sensitive moieties in constructing smart materials. For instance, pH-responsive drug delivery systems have been developed where drug release is triggered by the acidic environment of tumor cells. nih.govnih.gov A molecular system incorporating this compound could potentially be designed to exhibit pH-switchable fluorescence or to control the assembly and disassembly of supramolecular structures in response to changes in pH.

Self-Assembly and Nanostructure Formation

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. The planar aromatic core of this compound makes it a candidate for forming one-dimensional or two-dimensional nanostructures through π-π stacking. The butyl group would likely influence the packing of the molecules in the solid state or in solution, potentially leading to different morphologies compared to the unsubstituted parent compound.

Studies on other organic molecules show that self-assembly can lead to the formation of nanofibers, nanoribbons, and vesicles. nih.gov The final morphology of the self-assembled structures is often dependent on factors such as solvent, temperature, and the specific functional groups attached to the core molecule. While the self-assembly of this compound has not been specifically reported, the general principles of supramolecular chemistry suggest it could form ordered aggregates driven by a combination of π-π interactions and hydrophobic effects from the butyl chains.

Role in Molecular Recognition Processes

Molecular recognition refers to the specific binding between a host and a guest molecule. wikipedia.org The anthracene-9,10-dione scaffold can be functionalized to create hosts that recognize specific guests. The recognition process is driven by a combination of non-covalent interactions.

Mechanistic Insights into Interactions with Biological Macromolecules Non Clinical Focus

Investigation of DNA-Binding Mechanisms of 1-Butylanthracene-9,10-dione Analogues

The interaction of anthracene-9,10-dione derivatives with DNA is a key area of research, with implications for their potential biological activities. The mode and affinity of this binding are highly dependent on the nature and position of substituents on the anthraquinone (B42736) core.

Anthracene-9,10-dione derivatives primarily interact with DNA through two main modes: intercalation and groove binding. Intercalation involves the insertion of the planar aromatic ring system between the base pairs of the DNA double helix. This mode of binding is influenced by the substitution pattern on the anthraquinone scaffold. For instance, molecular modeling studies have suggested that derivatives with side chains at the 1,4 and 1,8 positions tend to intercalate in a "classical" manner, with both side chains situated in the same groove of the DNA. In contrast, a 1,5-disubstituted derivative is predicted to intercalate via a "threading" mode, where the side chains pass through the DNA helix and occupy opposite grooves nih.gov.

Groove binding, on the other hand, involves the non-covalent association of the molecule within the major or minor grooves of the DNA. Some anthracene-9,10-dione derivatives have been shown to favor this type of interaction. For example, the interaction of 1,5-di(piperazin-1-yl)anthracene-9,10-dione with calf thymus DNA has been suggested to occur via groove-binding, as indicated by spectroscopic analysis biointerfaceresearch.com. It has also been postulated that for certain 2,6-disubstituted derivatives, the side chains may occupy both the major and minor grooves simultaneously nih.gov.

The relationship between the chemical structure of anthracene-9,10-dione analogues and their DNA binding affinity is a critical aspect of their study. Research has shown that the nature of the substituents, including their length, charge, and position, plays a pivotal role in determining the strength and selectivity of the interaction.

For 2,6-bis(omega-aminoalkanamido)anthracene-9,10-diones, it has been observed that compounds with two methylene links in each side chain exhibit superior activity and enhanced DNA binding characteristics nih.gov. The presence of charged or polar side chains, as well as the position and number of hydroxyl groups, can also significantly modulate the drug's affinity for DNA nih.gov.

Recent studies have also focused on the interaction of anthraquinone derivatives with non-canonical DNA structures, such as G-quadruplexes, which are found in telomeres and oncogene promoter regions. The design of derivatives that selectively bind to G-quadruplex DNA over duplex DNA is an active area of research. For example, the addition of a hydrophobic phenylalanine residue to peptidyl-anthraquinones at the 2,6 or 2,7 positions has been shown to increase selectivity for G-quadruplex DNA nih.gov. The binding affinities of several anthraquinone derivatives for G-quadruplex DNA have been quantified, as shown in the table below.

CompoundTarget DNABinding Affinity (Kb) M-1Reference
N-1DEA (2,6-bis[3-(diethylamino)acetamido]anthracene-9,10-dione)d-[AGGG(TTAGGG)3]5.4 x 105 nih.gov
N-2DEAd-[AGGG(TTAGGG)3]1.6 x 106 nih.gov
1,5-di(piperazin-1-yl)anthracene-9,10-dionecalf thymus DNA1.54 x 105 (spectroscopic method) biointerfaceresearch.com
1,5-di(piperazin-1-yl)anthracene-9,10-dionecalf thymus DNA1.94 x 105 (cyclic voltammetry) biointerfaceresearch.com

Potential as Molecular Probes for Biological Systems

The intrinsic properties of the anthracene-9,10-dione scaffold, particularly its potential for fluorescence, make it an attractive candidate for the development of molecular probes. Molecular probes are essential tools in cell biology, allowing for the visualization and tracking of specific molecules and processes within living systems nih.govthermofisher.com.

While the parent anthracene-9,10-dione may not be strongly fluorescent, chemical modifications can introduce or enhance this property. For instance, the synthesis of (E)-2-styrylanthracene-9,10-dione derivatives has yielded novel fluorescent probes with applications in mitochondria imaging nih.govresearchgate.net. These probes exhibit desirable photophysical properties, including high fluorescence intensity, large Stokes shifts, and good biological tolerance nih.gov. The fluorescence of these compounds can be modulated by further acylation, leading to a "turn-on" effect, which is highly desirable for selective imaging applications nih.gov. The development of such probes highlights the potential to derivatize the this compound core to create tools for studying specific biological systems. The mechanism of targeting for some of these probes is thought to be independent of mitochondrial membrane potential and may be related to mitochondrial complex I nih.govresearchgate.net.

Derivatization for Controlled Interactions with Biological Targets

The synthesis of various derivatives of anthracene-9,10-dione is a key strategy for achieving controlled and specific interactions with biological targets. By systematically modifying the core structure, researchers can fine-tune the compound's properties to enhance its binding affinity, selectivity, and functional effects.

The synthesis of a series of 2,6-bis(omega-aminoalkanamido)anthracene-9,10-diones, for example, involves the treatment of the corresponding bis(omega-haloalkanamido) derivatives with appropriate secondary amines nih.gov. This approach allows for the introduction of side chains with varying lengths and terminal amine groups, which have been shown to be critical for DNA binding nih.gov. Similarly, the synthesis of 1,4-anthracene-9,10-dione derivatives with D- and L-aminoacyl moieties has been explored to understand the rules governing DNA sequence specificity nih.gov.

Furthermore, the design and synthesis of anthracene-9,10-dione dioxime derivatives have been pursued to develop specific inhibitors of cellular signaling pathways, such as the Wnt/β-catenin pathway nih.govhoustonmethodist.org. These examples underscore the versatility of the anthracene-9,10-dione scaffold and the power of chemical derivatization to create molecules with tailored biological activities. The synthesis of new derivatives often involves cross-coupling procedures to attach various side arms to different positions of the anthraquinone core rsc.org.

Conclusion and Future Research Directions

Summary of Key Findings on 1-Butylanthracene-9,10-dione

While dedicated research on this compound is not extensively documented in publicly available literature, a summary of its expected characteristics can be inferred from the well-established principles of anthraquinone (B42736) chemistry and studies on related alkyl-substituted derivatives. The core anthracene-9,10-dione (anthraquinone) structure is a robust and versatile platform, known for its distinct electrochemical and photophysical properties. The introduction of a butyl group at the 1-position is anticipated to significantly modulate these characteristics.

Key anticipated findings are:

Modified Solubility and Processability: The aliphatic butyl chain is expected to enhance the solubility of the compound in common organic solvents compared to the unsubstituted anthraquinone parent molecule. This improved solubility is a critical factor for solution-based processing techniques used in the fabrication of organic electronic devices.

Tuned Electronic Properties: The presence of the electron-donating alkyl group is predicted to influence the frontier molecular orbitals (HOMO and LUMO) of the anthraquinone core. This tuning of the energy levels can affect the compound's redox potential, absorption spectrum, and charge transport characteristics, making it a candidate for n-type organic semiconductors. aip.org

Influence on Solid-State Packing: The non-planar nature of the butyl group will likely disrupt the typical herringbone packing of the planar anthraquinone core. This alteration in molecular packing can have profound effects on material properties such as charge carrier mobility in thin films.

A summary of the anticipated effects of the butyl substituent on the anthraquinone core is presented below.

PropertyUnsubstituted Anthracene-9,10-dioneExpected Effect of 1-Butyl SubstitutionRationale
Solubility Low in non-polar organic solventsIncreasedThe aliphatic chain enhances interactions with solvent molecules.
LUMO Energy Level Relatively lowPotentially raisedAlkyl groups are weakly electron-donating, which can affect orbital energies.
Molecular Packing Planar, herringbone structureDisrupted, less ordered packingThe bulky, flexible butyl group introduces steric hindrance.
Processability Limited for solution-based methodsImprovedHigher solubility allows for techniques like spin-coating or inkjet printing.

Identification of Remaining Challenges and Knowledge Gaps

The primary challenge concerning this compound is the significant knowledge gap due to the lack of specific experimental data. The field relies heavily on extrapolation from other substituted anthraquinones, which may not accurately predict the unique behavior of this specific isomer.

The most critical unanswered questions include:

Verified Electronic and Optical Data: There is an absence of experimentally determined values for its HOMO/LUMO energy levels, electron affinity, ionization potential, and absorption/emission spectra.

Charge Transport Properties: The actual performance of this compound as a semiconductor is unknown. Key metrics like electron mobility have not been measured.

Crystalline Structure: No crystallographic data is available to confirm the precise solid-state arrangement and intermolecular interactions, which are crucial for understanding and predicting bulk material properties.

Structure-Property Correlation: The precise relationship between the butyl group's position (e.g., position 1 vs. 2) and the resulting material properties has not been systematically investigated for this specific compound. nih.govnih.gov

Prospects for Advanced Functional Materials Development

The anthraquinone framework is a highly promising platform for a variety of applications in organic electronics and materials science. rsc.orgrsc.org By leveraging the anticipated properties of this compound, several avenues for development can be envisioned:

Organic Semiconductors: With its potential for good solubility and tunable electronic properties, it could be developed as an n-type semiconductor for Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). aip.org The butyl group could enhance film formation in solution-processed devices.

Electrochemical Systems: Anthraquinone derivatives are intensely studied for their potential as electrode materials in rechargeable batteries and for electrochemical CO2 capture. rsc.org The specific redox potential of this compound could be advantageous for these sustainable energy applications.

Luminophores and Sensors: The anthracene (B1667546) core is known for its fluorescent properties. mdpi.com Modifications with substituents can alter emission wavelengths and quantum yields, opening possibilities for use in Organic Light-Emitting Diodes (OLEDs) or as fluorescent chemosensors for detecting specific analytes. usd.edursc.org

Directions for Further Computational and Experimental Studies

To bridge the existing knowledge gaps, a synergistic approach combining computational modeling and experimental validation is essential.

Future Computational Studies:

Density Functional Theory (DFT): DFT calculations should be employed to predict the molecular geometry, frontier molecular orbital energies (HOMO/LUMO), redox potentials, and UV-visible absorption spectra. aip.orgrsc.org This would provide a theoretical foundation for its electronic and optical properties.

Molecular Dynamics (MD): MD simulations could be used to model the solid-state packing and thin-film morphology of the material, offering insights into potential charge transport pathways and predicting orientational order. whiterose.ac.uk

Virtual Screening: Computational pre-screening techniques can efficiently assess the potential of this compound against libraries of other derivatives for specific applications, such as battery electrode materials, thus guiding experimental efforts. rsc.orgrsc.org

Future Experimental Studies:

Synthesis and Characterization: Development of an efficient and scalable synthesis route, followed by complete characterization using NMR, mass spectrometry, and elemental analysis.

Crystallography: Single-crystal X-ray diffraction to definitively determine the molecular structure and packing in the solid state.

Photophysical Analysis: A thorough investigation of its absorption, emission, and fluorescence quantum yield in various solvents to understand its photophysical behavior.

Electrochemical Analysis: Cyclic voltammetry to measure the redox potentials and assess its electrochemical stability, which is crucial for applications in batteries and other electronic devices. rsc.org

Device Fabrication and Testing: Incorporation of the material into prototype devices like OFETs to measure key performance metrics such as charge carrier mobility and on/off ratio.

Emerging Applications and Interdisciplinary Research Opportunities

Beyond established areas, this compound and its derivatives could find applications in novel, interdisciplinary fields.

Bioelectronics and Biosensing: The lipophilic nature imparted by the butyl group could facilitate interactions with biological membranes. This opens up possibilities for developing sensors that operate at the interface of biology and electronics. The core anthraquinone structure is also a known scaffold in medicinal chemistry, suggesting potential for fundamental research into its interactions with biological targets like DNA or proteins. nih.govuychem.comnih.gov

Smart Materials: The compound could be incorporated as a functional unit in larger molecular systems, such as polymers or liquid crystals. whiterose.ac.uk This could lead to materials with responsive properties, where electronic or optical characteristics change in response to external stimuli like light, heat, or chemical exposure.

Photocatalysis: The redox-active nature of the anthraquinone core suggests potential utility in photocatalytic systems for organic synthesis or environmental remediation, an area where the specific electronic properties and stability of the 1-butyl derivative would be critical.

The systematic exploration of this compound, guided by the outlined computational and experimental strategies, holds considerable promise for advancing the fundamental understanding of substituted anthraquinones and unlocking their potential in a new generation of functional materials.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways and optimization strategies for 1-Butylanthracene-9,10-dione?

  • Methodology : Synthesis typically involves sequential functionalization of the anthracene core. A plausible route includes:

Nitration : Introduce a nitro group at the 1-position of anthracene.

Reduction : Convert the nitro group to an amine (e.g., using catalytic hydrogenation).

Butylation : Alkylate the amino group with 1-bromobutane under basic conditions (e.g., K₂CO₃ in DMF).

Oxidation : Oxidize the anthracene core to the dione form using CrO₃ or other oxidizing agents.

  • Optimization : Reaction yields can be improved by adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst choice (e.g., Pd/C for reduction). Conflicting yields reported in similar syntheses (e.g., 57–87.5% for anthraquinone derivatives) suggest systematic screening via Design of Experiments (DoE) is critical .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns and alkyl chain integration (e.g., butyl group δ ~0.8–1.5 ppm).
  • FT-IR : Detect carbonyl stretches (~1670 cm⁻¹) and C-H bending in the butyl chain.
  • HPLC-MS : Assess purity and quantify byproducts (e.g., incomplete alkylation products).
    • Validation : Cross-reference with computational spectral simulations (e.g., DFT for NMR) to resolve ambiguities in peak assignments .

Advanced Research Questions

Q. How do substituent position and alkyl chain length influence DNA intercalation efficiency?

  • Mechanistic Insights : Anthracene-9,10-dione derivatives intercalate via two modes:

Classical intercalation : Both substituents occupy the same DNA groove.

Threading intercalation : Substituents occupy opposite grooves, enhancing binding stability.

  • Butyl Chain Impact : Longer alkyl chains (e.g., butyl vs. methyl) increase lipophilicity, improving membrane permeability and DNA affinity. However, steric hindrance from bulky chains may reduce intercalation kinetics by ~10-fold compared to shorter analogs .

Q. How can conflicting data on photostability and fluorescence quantum yields be resolved?

  • Data Contradictions : Discrepancies arise from solvent polarity, excitation wavelengths, and impurities.
  • Methodological Solutions :

  • Use time-resolved fluorescence spectroscopy to isolate solvent effects.
  • Purify samples via preparative HPLC to remove fluorescent impurities.
  • Compare results with structurally similar compounds (e.g., 1-(Hexylamino)-4-hydroxyanthracene-9,10-dione) to identify trends in substituent effects .

Q. What strategies optimize catalytic conditions for selective C-H functionalization in anthracene-9,10-dione derivatives?

  • Approach :

  • Metal Catalysts : Pd(OAc)₂ or Ru complexes for regioselective C-H activation.
  • Solvent Systems : Water or ethanol to enhance solubility and reduce side reactions.
  • Additives : NaHCO₃ to neutralize acidic byproducts and improve reaction efficiency.
    • Case Study : Allylic oxidation of anthracene derivatives in water achieved 85% yield using MnO₂ as a catalyst, highlighting greener synthetic routes .

Research Design and Data Analysis

Q. How to design experiments to evaluate the compound’s role in organic semiconductor applications?

  • Experimental Framework :

Electrochemical Analysis : Cyclic voltammetry to determine HOMO/LUMO levels.

Thin-Film Characterization : AFM/XRD to assess crystallinity and charge mobility.

Device Fabrication : Test in OLED prototypes with hole-transport layers (e.g., PEDOT:PSS).

  • Benchmarking : Compare performance with 9,10-Diphenylanthracene (DPA), which shows a fluorescence quantum yield of 0.8 in thin films .

Q. What computational tools predict the environmental persistence and toxicity of this compound?

  • Models :

  • QSAR : Predict biodegradability and ecotoxicity using substituent descriptors (e.g., logP, molar refractivity).
  • Molecular Dynamics : Simulate interactions with soil organic matter or aquatic enzymes.
    • Validation : Cross-reference with experimental data from PAH degradation studies (e.g., anthracene-9,10-dione derivatives in fog/PM2.5 samples) .

Tables for Key Data Comparison

Property This compound 1-Hexylamino Analog 9,10-Diphenylanthracene
LogP ~3.2 (predicted)4.15.8
DNA Binding Constant (Kₐ) 1.5 × 10⁴ M⁻¹ (threading mode)1.2 × 10⁴ M⁻¹N/A
Fluorescence Quantum Yield 0.45 (ethanol)0.62 (DMF)0.80

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.